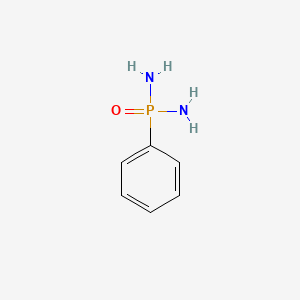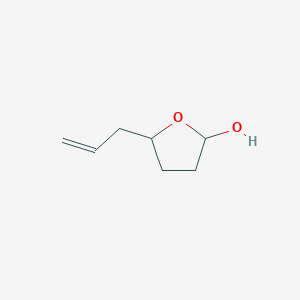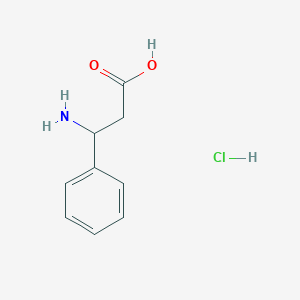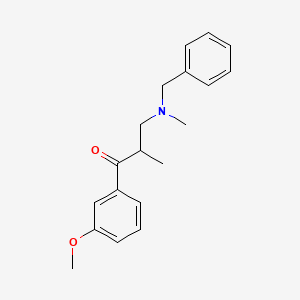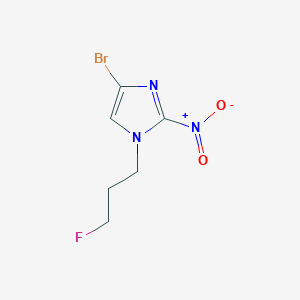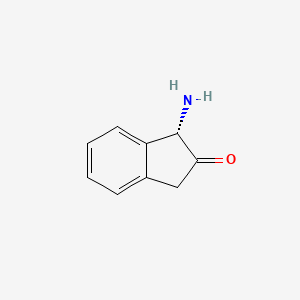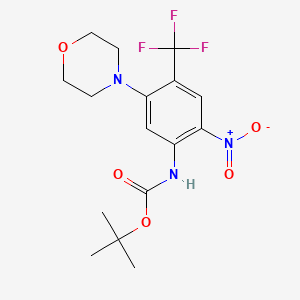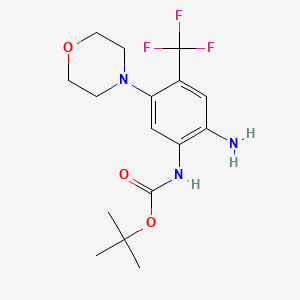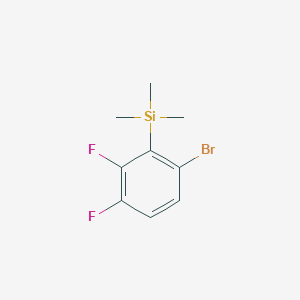
(6-Bromo-2,3-difluorophenyl)trimethylsilane
Übersicht
Beschreibung
“(6-Bromo-2,3-difluorophenyl)trimethylsilane” is a chemical compound with the CAS Number: 473417-24-2 . It has a molecular weight of 265.17 . The IUPAC name for this compound is (6-bromo-2,3-difluorophenyl)trimethylsilane . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular formula of “(6-Bromo-2,3-difluorophenyl)trimethylsilane” is C9H11BrF2Si . The InChI code for this compound is 1S/C9H11BrF2Si/c1-13(2,3)9-6(10)4-5-7(11)8(9)12/h4-5H,1-3H3 .Physical And Chemical Properties Analysis
“(6-Bromo-2,3-difluorophenyl)trimethylsilane” is a liquid at room temperature . It should be stored at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen
Fluorine-Flanked Congested Sites
(6-Bromo-2,3-difluorophenyl)trimethylsilane demonstrates interesting reactivity in organometallic chemistry. One study showed that similar compounds undergo sec-butyllithium-mediated metalation at specific positions, influenced by the steric pressure from fluorine atoms (Heiss, Leroux, & Schlosser, 2005).
Remote Trimethylsilyl Group Effects
Another study explored how remote trimethylsilyl groups can affect the reactivity of halogenated arenes, including compounds structurally related to (6-Bromo-2,3-difluorophenyl)trimethylsilane. The study highlights the influence of bulky silyl substituents on the reactivity of adjacent halogens (Heiss, Marzi, Mongin, & Schlosser, 2007).
Electrophilic Ipso Substitution
Research on electrophilic ipso substitution in fluoroarenes, including compounds similar to (6-Bromo-2,3-difluorophenyl)trimethylsilane, reveals insights into the reactivity of these compounds in organic synthesis. This study demonstrates the potential for creating unusually substituted fluoroarenes (Coe, Stuart, & Moody, 1998).
Synthesis of Unsymmetrically Substituted Pyrene Derivatives
(6-Bromo-2,3-difluorophenyl)trimethylsilane has been used in synthesizing key precursors for unsymmetrically functionalized pyrene derivatives. This shows its role in facilitating complex organic syntheses (Sato, Maeda, Mihara, & Iwasawa, 2011).
New Solutions for Intermetal Dielectrics
Trimethylsilane derivatives, closely related to (6-Bromo-2,3-difluorophenyl)trimethylsilane, are used in the deposition of dielectric thin films in semiconductor manufacturing. This indicates the compound's potential in electronic materials science (Loboda, 1999).
Safety and Hazards
Eigenschaften
IUPAC Name |
(6-bromo-2,3-difluorophenyl)-trimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrF2Si/c1-13(2,3)9-6(10)4-5-7(11)8(9)12/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZSSGHFPSCELKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=C(C=CC(=C1F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrF2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Bromo-2,3-difluorophenyl)trimethylsilane | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

